1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine
Description
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated arylalkylamine featuring a 3-chloro-4-fluorophenyl group attached to a trifluoroethylamine backbone. This compound is structurally optimized for interactions with biological targets, particularly enzymes like tyrosinase (TYR), where the 3-chloro-4-fluorophenyl motif engages in π-π stacking and fluorine bonding within catalytic cavities . Its trifluoroethylamine moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H6ClF4N |
|---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
BPSJTWPQNNWBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with TurboGrignard Reagents
The most scalable method involves reacting 5-bromo-1,3-dichloro-2-fluorobenzene with TurboGrignard (isopropyl magnesium chloride lithium chloride complex) in tetrahydrofuran (THF) at 20°C under inert conditions. This generates a highly reactive aryl magnesium intermediate, which is quenched with N-(trifluoroacetyl)piperidine at 0–20°C to yield the ketone.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | THF |
| Temperature | 0–20°C |
| Reaction Time | 2 hours |
| Yield | 3.5 g (quantitative for 28.7 mmol scale) |
This method benefits from the enhanced reactivity of TurboGrignard, which facilitates efficient transmetallation even at mild temperatures. The use of lithium chloride stabilizes the Grignard complex, suppressing side reactions such as Wurtz coupling.
Alternative Pathways via Phase Transfer Catalysis
Patent WO2016058896A1 describes a complementary route using phase transfer catalysts (PTCs) to mediate the reaction between haloarenes and trifluoroacetic acid derivatives. For example, 5-bromo-1,2,3-trichlorobenzene reacts with trifluoroacetyl chloride in the presence of tetrabutylammonium bromide (TBAB) and potassium fluoride (KF) in sulfolane.
Key Advantages:
-
Selectivity: PTCs enhance nucleophilic fluoride displacement, minimizing polyhalogenation byproducts.
-
Solvent Compatibility: Polar aprotic solvents like sulfolane improve reaction kinetics by stabilizing ionic intermediates.
Amination of Trifluoroethanone Derivatives
Converting the ketone to the target amine requires careful optimization to preserve the trifluoromethyl group and avoid dehalogenation. Three principal methodologies are explored.
Reductive Amination
Reductive amination involves condensing the ketone with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 achieves primary amine formation with minimal over-reduction.
Optimized Protocol:
-
Dissolve 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone (5.0 mmol) in methanol.
-
Add ammonium acetate (15 mmol) and stir for 1 hour at 25°C.
-
Introduce NaBH3CN (6.0 mmol) portionwise over 30 minutes.
-
Quench with aqueous NH4Cl and extract with MTBE.
Oxime Formation and Reduction
Oxime intermediates offer a robust pathway to primary amines. Treatment of the ketone with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux yields the oxime, which is subsequently reduced using Raney nickel under hydrogen (3 atm).
Critical Parameters:
-
Oxime Purity: Crude oximes require recrystallization from ethyl acetate to prevent catalyst poisoning.
-
Hydrogenation Pressure: Pressures >3 atm risk defluorination of the aromatic ring.
Process Optimization and Scalability
Solvent Selection
Tetrahydrofuran (THF) and 2-methyl-THF are preferred for Grignard reactions due to their ability to solubilize organometallic complexes. For amination steps, methanol and ethanol balance reactivity and environmental safety.
Chemical Reactions Analysis
Nucleophilic Substitution
The primary reaction involves the amine group substituting halides or electrophilic carbons in aldehydes/ketones. For example:
-
Reagents : Trifluoroacetaldehyde, HCl.
-
Outcome : Formation of the hydrochloride salt via protonation.
Acylation/Alkylation
The amine can undergo acylation or alkylation to form amides or quaternary ammonium salts:
-
Reagents : Acyl chlorides (e.g., acetyl chloride), alkylating agents (e.g., methyl iodide).
-
Conditions : Inert solvents (e.g., THF), bases (e.g., NaOH).
Radical Coupling
Trifluoromethyl groups enable participation in radical cross-coupling reactions, such as:
-
Reagents : Allyl halides, photocatalysts (e.g., Ru(bpy)₃²⁺), or electrochemical setups .
-
Outcome : Formation of α-trifluoromethyl-substituted amines via radical-radical coupling .
Biological Activity
The compound’s trifluoromethyl group enhances its electron-withdrawing effects , influencing interactions with biological targets such as enzymes or receptors. This property is critical for potential applications in:
-
Pharmacological research : Modulation of neurotransmitter systems.
-
Anti-cancer drug development : Targeting metabolic pathways via enzyme inhibition.
Research Findings
Scientific Research Applications
Anticancer Research
One of the most promising applications of this compound is in cancer research. Preliminary studies suggest that it exhibits significant cytotoxic effects against various human tumor cell lines. The compound's mechanism of action appears to involve:
- Inhibition of Cell Proliferation : It has shown to inhibit the growth of cancer cells by affecting key signaling pathways.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent.
A study conducted by the National Cancer Institute (NCI) demonstrated that this compound has a mean growth inhibition (GI) value indicative of its potential efficacy against certain types of cancer cells .
Mechanistic Insights
The compound's biological activity is linked to its ability to interact with specific molecular targets involved in tumor growth. Research indicates that it may inhibit pathways such as:
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
- AKT Pathway : Critical for cell survival and proliferation.
Medicinal Chemistry
The unique structure of 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine makes it a valuable scaffold for the design of new therapeutic agents. Its ability to modulate biological pathways positions it as a candidate for drug development focused on:
- Targeted Cancer Therapies : Due to its selective action on cancer cells.
- Synthetic Biology : As a precursor for synthesizing more complex molecules with enhanced biological activity.
Data Summary and Findings
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR |
| Cytotoxicity | PC-3 | 5 | Induction of apoptosis |
Case Study 1: Liver Cancer Treatment
In a comparative study focusing on liver cancer treatments, this compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin. This highlights its potential as an alternative therapeutic agent in oncology .
Case Study 2: Structural Optimization
Research involving structural modifications of similar compounds indicated that changes in the trifluoroethyl group significantly affect cytotoxicity levels. This suggests that further optimization could enhance the therapeutic effectiveness of derivatives based on this compound .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Biological Activity
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine, also known as its hydrochloride form, is a fluorinated compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₇ClF₄N |
| Molecular Weight | 264.05 g/mol |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine hydrochloride |
| CAS Number | 1798725-72-0 |
| Appearance | White powder |
Research indicates that compounds with trifluoroethyl groups often exhibit significant interactions with biological targets due to their unique electronic properties. The presence of the fluorine atoms in this compound is hypothesized to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in therapeutic applications.
Pharmacological Effects
This compound has shown various biological activities in preliminary studies:
Antiproliferative Studies
In a study examining the antiproliferative activity of fluorinated compounds, researchers synthesized several derivatives and tested their effects against various cancer cell lines. The results indicated that certain modifications in the molecular structure led to enhanced activity against breast and lung cancer cells . While direct studies on this compound are sparse, these findings suggest potential pathways for its use in cancer therapy.
Vascular Relaxation Studies
Another relevant study investigated the relaxant effects of N-trifluoroethyldopamine analogs on isolated rabbit arteries. These compounds produced a relaxant effect but lacked selectivity for dopamine receptors. This suggests that similar mechanisms might be present in this compound which could be explored further for cardiovascular applications .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine, and how can purity be validated?
Answer:
- Synthetic Routes : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 3-chloro-4-fluorophenyl trifluoromethyl ketone) using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution of halogenated intermediates with trifluoroethylamine derivatives may be employed .
- Purity Validation : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) are critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, with fluorinated regions requiring careful analysis due to splitting patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Handling Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound’s halogenated and fluorinated groups may generate toxic vapors upon decomposition .
- Waste Disposal : Collect fluorinated waste separately and neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal through certified hazardous waste management services .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
- Crystallization : Co-crystallize the compound with target proteins (e.g., kinase domains) using vapor diffusion or microbatch methods. For free ligands, slow evaporation in solvents like dichloromethane/hexane is effective .
- Refinement Tools : SHELXL is preferred for refining structures with heavy atoms (Cl, F) due to its robust handling of anisotropic displacement parameters. Twin refinement may be required for high-symmetry crystals .
Q. What contradictions exist in reported pharmacological data for this compound, and how can they be addressed experimentally?
Answer:
- Data Conflicts : Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer assays) may arise from assay conditions (pH, temperature) or impurity profiles.
- Resolution Strategies :
Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?
Answer:
- Electronic Effects : The 3-chloro-4-fluoro substitution enhances electrophilicity, facilitating nucleophilic aromatic substitution. Fluorine’s electron-withdrawing effect stabilizes intermediates in coupling reactions .
- Bioactivity Impact : Chlorine improves membrane permeability, while trifluoroethylamine enhances metabolic stability. Structure-activity relationship (SAR) studies should systematically replace substituents (e.g., Br for Cl) and measure potency shifts .
Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound?
Answer:
- LC-HRMS/MS : Identifies degradation pathways (e.g., dehalogenation or oxidation) by fragment ion analysis.
- Solid-State NMR : Probes crystalline phase changes under stress conditions (heat, humidity).
- X-ray Photoelectron Spectroscopy (XPS) : Detects surface halogen loss in bulk samples .
Methodological Considerations
Q. How can computational modeling guide the optimization of this compound for target binding?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets like dihydroorotate dehydrogenase (DHODH). Focus on halogen bonding interactions between Cl/F and protein residues .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess conformational stability in aqueous and lipid bilayer environments .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
